N-(4-methylpyrimidin-2-yl)-1,3-benzothiazol-2-amine
Description
Properties
IUPAC Name |
N-(4-methylpyrimidin-2-yl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4S/c1-8-6-7-13-11(14-8)16-12-15-9-4-2-3-5-10(9)17-12/h2-7H,1H3,(H,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKJCCQGZBAANY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NC2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylpyrimidin-2-yl)-1,3-benzothiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzothiazole with 4-methyl-2-chloropyrimidine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylpyrimidin-2-yl)-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like DMF or DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
N-(4-methylpyrimidin-2-yl)-1,3-benzothiazol-2-amine has been synthesized as part of a broader effort to develop new therapeutic agents. The compound's structure allows for modifications that can enhance biological activity.
Case Study: Antiviral Activity
A study synthesized various benzothiazole derivatives, including those with pyrimidine substitutions, and evaluated their antiviral properties against several viruses such as HSV-1 and HCV. Among the synthesized compounds, some exhibited significant viral reduction rates, with selectivity indices indicating their potential as antiviral agents .
Table 1: Antiviral Activity of Benzothiazole Derivatives
| Compound | Virus Targeted | Viral Reduction Rate (%) | IC50 (µM) | Selectivity Index |
|---|---|---|---|---|
| Compound A | HSV-1 | 70–90 | 0.03 | 141 |
| Compound B | CBV4 | >50 | 9.0 | - |
Neuropharmacology
Recent research highlights the compound's potential in treating neurodegenerative diseases such as Alzheimer’s disease. Compounds that incorporate benzothiazole moieties have shown promise as acetylcholinesterase (AChE) inhibitors.
Case Study: AChE Inhibition
Research focused on synthesizing 4-(benzo[d]thiazole-2-yl) phenols demonstrated that these compounds could effectively inhibit AChE activity, which is crucial for managing Alzheimer's disease symptoms. One derivative exhibited an IC50 value of 2.7 µM, indicating strong inhibitory potential .
Table 2: AChE Inhibition Potency of Synthesized Compounds
| Compound | IC50 (µM) | Binding Affinity (kcal/mol) |
|---|---|---|
| Compound X | 2.7 | -9.5 |
| Compound Y | 5.0 | -8.8 |
Structural Studies and Docking Analysis
Structural studies using techniques like X-ray crystallography and molecular docking have been conducted to understand the binding interactions of this compound with target proteins.
Case Study: Molecular Docking Studies
Docking studies revealed that the compound binds effectively to target sites involved in viral replication and neurotransmitter regulation. The insights gained from these studies guide further modifications to enhance efficacy and reduce side effects .
Mechanism of Action
The mechanism of action of N-(4-methylpyrimidin-2-yl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. For instance, in cancer cells, the compound may inhibit tyrosine kinases, leading to the disruption of signaling pathways essential for cell growth and survival . Additionally, its antimicrobial activity may be attributed to its ability to interfere with bacterial DNA replication and protein synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural similarities with N-(4-methylpyrimidin-2-yl)-1,3-benzothiazol-2-amine, differing primarily in substituents on the pyrimidine or benzothiazole rings:
Physical and Spectral Properties
- Thermal Stability : Melting points vary widely; e.g., BT4 () melts at 375–380°C, while 4-Methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine () has a lower boiling point (~445°C) .
- Spectroscopic Data : IR and NMR spectra confirm hydrogen bonding in pyrimidine derivatives (e.g., N–H stretching at ~3136 cm⁻¹ in ) .
Key Research Findings
- SAR Insights : Substituents on the pyrimidine ring (e.g., methyl, chloro) significantly influence bioactivity. For example, sulfamerazine-containing analogues () show antiviral activity due to enhanced DNA intercalation .
- Crystallography : The crystal structure of N-(4,6-Dimethylpyrimidin-2-yl)-1,3-benzothiazol-2-amine () reveals planar geometry, facilitating π-π interactions critical for molecular packing .
- Toxicity : Derivatives like CBK277756 () exhibit low cytotoxicity in standard assays, suggesting favorable safety profiles for drug development .
Biological Activity
N-(4-methylpyrimidin-2-yl)-1,3-benzothiazol-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and other pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 230.30 g/mol. The structure features a benzothiazole ring fused with a pyrimidine moiety, which is crucial for its biological activity.
Anticancer Activity
Recent studies have demonstrated that benzothiazole derivatives exhibit notable anticancer effects. For instance, compounds structurally related to this compound have shown significant inhibition of cell proliferation in various cancer cell lines.
A study reported that similar benzothiazole compounds inhibited the proliferation of A431, A549, and H1299 cancer cells at concentrations as low as 1 µM, promoting apoptosis and causing cell cycle arrest . The mechanism involves the downregulation of pro-inflammatory cytokines like IL-6 and TNF-α, which are often upregulated in tumor microenvironments .
Antibacterial Activity
Benzothiazole derivatives have also been evaluated for their antibacterial properties. Compounds containing the benzothiazole structure have shown effectiveness against various bacterial strains. For example, certain derivatives exhibited minimum inhibitory concentrations (MICs) in the range of 8–16 µg/mL against Staphylococcus aureus and Streptococcus pyogenes . This suggests a promising avenue for developing new antibacterial agents.
Case Study 1: Antitumor Activity
In a recent investigation, this compound was tested against several human cancer cell lines. The results indicated that the compound exhibited IC50 values ranging from 6.26 µM to 20.46 µM depending on the assay format (2D vs. 3D cultures), highlighting its potential as an effective anticancer agent .
| Cell Line | IC50 (µM) in 2D | IC50 (µM) in 3D |
|---|---|---|
| HCC827 | 6.26 ± 0.33 | 20.46 ± 8.63 |
| NCI-H358 | 6.48 ± 0.11 | 16.00 ± 9.38 |
Case Study 2: Antibacterial Efficacy
Another study focused on the antibacterial efficacy of benzothiazole derivatives similar to this compound against clinical isolates of S. aureus and E. coli. The compounds displayed significant antibacterial activity with MIC values indicating effectiveness comparable to standard antibiotics .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound induces cell cycle arrest and apoptosis in cancer cells.
- Cytokine Modulation : It reduces levels of inflammatory cytokines that contribute to tumor growth.
- DNA Interaction : Similar compounds have shown the ability to bind to DNA, disrupting replication processes essential for cancer cell survival .
Q & A
Q. What are the established synthetic routes for N-(4-methylpyrimidin-2-yl)-1,3-benzothiazol-2-amine?
The compound is typically synthesized via condensation reactions. A representative method involves heating 2-(1,3-benzothiazol-2-yl)guanidine with acetylacetone (or a substituted diketone) in the presence of acetic acid at elevated temperatures (~473 K). Recrystallization from ethanol yields the product with ~85% purity . Alternative routes may employ coupling agents (e.g., DCC/DMAP) for amide bond formation when modifying the pyrimidine or benzothiazole substituents .
Q. How is the crystal structure of this compound characterized?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in a monoclinic system (space group P2₁/n) with lattice parameters a = 6.7608 Å, b = 8.5154 Å, c = 20.6503 Å, and β = 97.237°. Hydrogen-bonded dimers form via N–H···N interactions (2.09 Å), validated using SHELXL for refinement. Data collection employs rotating anode diffractometers (e.g., Bruker-Nonius FR591) with graphite-monochromated radiation .
Q. What spectroscopic techniques confirm its structural integrity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) verifies substituent positions, while Fourier-transform infrared (FT-IR) identifies functional groups (e.g., N–H stretches at ~3136 cm⁻¹). High-resolution mass spectrometry (HRMS) and elemental analysis validate molecular weight and composition .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up?
Key parameters include:
- Solvent selection : Ethanol or DMF improves solubility during recrystallization .
- Catalyst use : Acetic acid accelerates cyclocondensation .
- Temperature control : Maintaining 473 K prevents side reactions .
- Purification : Column chromatography (e.g., silica gel, eluent ACN/MeOH) enhances purity for biological assays .
Q. What methodologies address contradictions in reported biological activity data?
Discrepancies in cytotoxicity or enzyme inhibition may arise from:
- Assay variability : Standardize protocols (e.g., NCI’s Toxi-light assay for toxicity ).
- Compound purity : Use HPLC (≥95% purity) and elemental analysis to exclude impurities .
- Cell line specificity : Compare activity across multiple lines (e.g., HCT-116 vs. HT29 ).
Q. How is the mechanism of action elucidated for this compound?
- Binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with targets (e.g., kinases) .
- Molecular docking : Aligns the compound’s structure (PDB ID from SC-XRD) with protein active sites .
- Mutagenesis : Validate hypothesized binding residues via site-directed mutagenesis .
Q. What strategies resolve crystallographic disorder or refinement challenges?
- Data collection : High-resolution datasets (θ < 25°) reduce noise .
- Hydrogen bonding : Fix N–H positions via Fourier difference maps during SHELXL refinement .
- Thermal parameters : Anisotropic refinement for non-H atoms improves model accuracy .
Methodological Considerations
Q. How do substituent modifications impact pharmacological profiles?
Comparative studies with analogs (e.g., 4,6-dimethyl vs. 4-methylpyrimidine) reveal:
- Methyl groups : Enhance lipophilicity (logP) and membrane permeability .
- Halogen substitution : Bromo/fluoro groups at position 6 increase cytotoxicity (IC₅₀ shifts from µM to nM) .
- Benzothiazole vs. benzimidazole : Alters hydrogen-bonding networks and target selectivity .
Q. What computational tools predict physicochemical properties?
- LogP/logS : Use Molinspiration or ACD/Labs for partition coefficient/solubility .
- pKa estimation : SPARC or MarvinSuite predicts ionization states affecting bioavailability .
- ADMET profiling : SwissADME or PreADMET evaluates toxicity and metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
